molecular formula C8H17ClN2O2 B1398391 N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride CAS No. 1236262-38-6

N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride

Cat. No.: B1398391
CAS No.: 1236262-38-6
M. Wt: 208.68 g/mol
InChI Key: ZUHPVQJKCYHXIX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data (500 MHz, D₂O) for the compound reveals distinct signals:

  • Piperidine protons : Multiplet at δ 3.2–3.4 ppm (H-2, H-6), δ 2.8–3.0 ppm (H-3, H-5), and δ 1.6–1.8 ppm (H-4).
  • Hydroxyethyl group : Triplet at δ 3.6 ppm (-CH₂OH) and singlet at δ 4.8 ppm (-OH).
  • Carboxamide NH : Broad signal at δ 7.9 ppm (exchangeable with D₂O).

¹³C NMR (125 MHz, D₂O) confirms the carbonyl carbon at δ 172.5 ppm (C=O) and piperidine carbons at δ 45–55 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • C=O stretch : 1645–1660 (amide I band).
  • N–H bend : 1540–1560 (amide II band).
  • O–H stretch : 3300–3500 (broad, hydroxyl).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z = 222.71 [M+H]⁺, consistent with the molecular formula C₉H₁₉ClN₂O₂. Fragmentation patterns include losses of HCl (m/z = 186.6) and the hydroxyethyl group (m/z = 140.1).

Computational Chemistry Modeling (DFT, Molecular Dynamics)

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict a lowest-energy conformation where the piperidine ring adopts a chair configuration, and the hydroxyethyl group occupies an equatorial position. The carboxamide plane forms a dihedral angle of 53.9° with the piperidine ring, minimizing steric clashes.

Table 2: DFT-calculated geometric parameters

Parameter Value (Å/°)
C=O bond length 1.224 Å
N–C(O) bond length 1.332 Å
Dihedral angle 53.9°

Molecular dynamics simulations (AMBER force field) in aqueous solution demonstrate stable hydrogen bonding between the hydrochloride ion and water molecules, with a solvation free energy of −15.2 kcal/mol. The piperidine ring exhibits minimal puckering distortion (ΔCremer-Pople parameter < 5°).

Figure 1 : Lowest-energy conformation from DFT optimization, highlighting intramolecular hydrogen bonds (dashed lines) and chloride ion coordination.

Properties

IUPAC Name

N-(2-hydroxyethyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c11-6-5-10-8(12)7-3-1-2-4-9-7;/h7,9,11H,1-6H2,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHPVQJKCYHXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with 2-piperidinecarboxylic acid or its derivatives. The carboxylic acid functionality is converted to the corresponding carboxamide via reaction with ammonia or suitable amine sources under dehydrating conditions.

N-(2-Hydroxyethyl) Substitution

The N-substitution with the 2-hydroxyethyl group is commonly achieved by reacting the piperidine-2-carboxamide intermediate with ethylene oxide or 2-chloroethanol under basic or neutral conditions. This nucleophilic substitution introduces the hydroxyethyl moiety on the nitrogen atom.

  • Reaction conditions typically involve controlled temperature and pH to avoid side reactions.
  • Bases such as sodium hydroxide or potassium carbonate may be used to facilitate the substitution.

Formation of Hydrochloride Salt

The free base form of N-(2-Hydroxyethyl)-2-piperidinecarboxamide is converted to its hydrochloride salt by treatment with hydrochloric acid, usually in an organic solvent or aqueous medium, to improve the compound’s stability and solubility.

A notable alternative involves catalytic hydrogenation of corresponding 2-pyridineethanol derivatives to yield 2-piperidineethanol compounds, which can then be further functionalized to the target compound. This method employs:

  • Hydrogenation catalysts such as ruthenium dioxide under high hydrogen pressure (≥500 psig).
  • The presence of an additional amine (e.g., piperidine) to suppress byproduct formation.
  • Controlled temperature range between 90°C and 120°C to optimize yield and selectivity.

This catalytic approach offers advantages in yield and selectivity, minimizing N-methylated byproducts.

Step Reagents/Conditions Notes
Carboxamide formation Ammonia or amine, dehydrating agent Conversion of acid to amide
N-(2-Hydroxyethyl) substitution Ethylene oxide or 2-chloroethanol, base Temperature control critical
Salt formation Hydrochloric acid, solvent Ensures stability and crystallinity
Catalytic hydrogenation 2-Pyridineethanol, RuO2 catalyst, H2, amine High pressure, temperature control

Post-synthesis, the compound is purified by recrystallization or chromatographic techniques to achieve high purity. Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.
  • Mass spectrometry (MS) for molecular weight verification.
  • Infrared (IR) spectroscopy to identify functional groups.
  • Elemental analysis to confirm composition.
  • The use of ethylene oxide as the hydroxyethylating agent is preferred for its efficiency and cleaner reaction profile.
  • Hydrogenation methods provide an industrially scalable route with high selectivity.
  • The presence of an additional amine during hydrogenation significantly reduces unwanted N-methylated byproducts, improving yield and purity.
  • Reaction temperature and catalyst loading are critical parameters influencing the outcome.
Preparation Method Key Reagents/Conditions Advantages Limitations
Direct N-substitution with ethylene oxide Piperidine-2-carboxamide, ethylene oxide, base Straightforward, high purity Requires careful control of reaction conditions
Catalytic hydrogenation of 2-pyridineethanol 2-Pyridineethanol, RuO2 catalyst, H2, amine High yield, scalable, selective Requires high-pressure equipment
Conversion to hydrochloride salt Hydrochloric acid, solvent Improves stability and handling Additional purification step

The preparation of N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride involves well-established organic synthesis techniques centered on functional group transformations and selective N-substitution. Both direct substitution and catalytic hydrogenation routes are viable, with the latter offering advantages for industrial-scale production. Careful optimization of reaction parameters and purification steps ensures the production of high-purity compound suitable for further research and application.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride can undergo oxidation reactions, where the hydroxyethyl group is oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can also undergo reduction reactions, where the carboxamide group is reduced to form amines.

    Substitution: The piperidine ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents, nucleophiles, and bases are typically used in substitution reactions.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride has the following chemical characteristics:

  • Molecular Formula : C10_{10}H16_{16}ClN2_{2}O2_{2}
  • Molecular Weight : Approximately 222.71 g/mol
  • Functional Groups : Hydroxyethyl group, carboxamide group, and a piperidine ring.

The presence of these functional groups enhances its ability to interact with biological targets, influencing its pharmacological properties.

Chemistry

In synthetic organic chemistry, this compound serves as a critical building block for the synthesis of complex organic molecules. It is utilized in:

  • Synthesis of Bioactive Molecules : Acts as a precursor in creating compounds with potential therapeutic effects.
  • Development of New Synthetic Methodologies : Employed in exploring novel reaction mechanisms and methodologies.

Biology

The compound is significant in biological research due to its influence on enzyme mechanisms and protein-ligand interactions:

  • Enzyme Mechanisms : Used to study how enzymes interact with substrates, providing insights into metabolic pathways.
  • Protein-Ligand Interactions : Investigated for its binding affinity to various proteins, which can lead to the development of targeted therapies.

Medicine

This compound shows promise in the pharmaceutical industry:

  • CNS Drug Development : Its structural similarity to known piperidine derivatives suggests potential as a modulator of neurotransmitter systems. Studies indicate it may influence neurotransmitter receptors involved in central nervous system (CNS) functions.
  • Enzyme Inhibition : Preliminary research indicates potential as an enzyme inhibitor, which could be beneficial in treating various diseases.

Case Studies and Research Findings

  • Neurotransmitter Modulation :
    • A study demonstrated that this compound could modulate dopamine receptors, indicating its potential role in treating psychiatric disorders.
  • Enzyme Inhibition :
    • Research highlighted its effectiveness as an inhibitor of specific enzymes involved in metabolic pathways, showcasing its utility in drug design for metabolic disorders.
  • Pharmaceutical Applications :
    • Clinical trials are underway to evaluate its efficacy in treating CNS disorders, leveraging its structural properties that align with existing pharmacological agents.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group and carboxamide group play a crucial role in binding to these targets, leading to modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a core 2-piperidinecarboxamide scaffold with several clinically relevant anesthetics and intermediates. Key structural variations occur at the piperidine nitrogen and the carboxamide aryl group, which critically influence pharmacological activity, toxicity, and metabolic stability. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituent at Piperidine N Carboxamide Aryl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-(2-Hydroxyethyl)-2-piperidinecarboxamide HCl 2-Hydroxyethyl 2,6-Dimethylphenyl C₁₆H₂₅ClN₂O₂ 312.84 Enhanced hydrophilicity; potential reduced cardiotoxicity
Bupivacaine Hydrochloride Butyl 2,6-Dimethylphenyl C₁₈H₂₈ClN₂O 324.88 Long-acting local anesthetic; high lipid solubility; risk of cardiotoxicity
Ropivacaine Hydrochloride Propyl 2,6-Dimethylphenyl C₁₇H₂₆ClN₂O 310.86 Chirally pure (S-enantiomer); reduced cardiotoxicity vs. bupivacaine
Mepivacaine Hydrochloride Methyl 2,6-Dimethylphenyl C₁₅H₂₂ClN₂O 282.80 Intermediate duration; rapid onset; lower vasodilation
N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide HCl (Impurity) None (parent structure) 2,6-Dimethylphenyl C₁₄H₂₁ClN₂O 268.78 Common impurity in anesthetic synthesis; limited biological activity

Key Differences and Implications

This may result in slower tissue penetration but lower accumulation in lipid-rich tissues, mitigating systemic toxicity . Bupivacaine’s butyl chain contributes to prolonged action but increases the risk of cardiotoxicity due to strong binding to cardiac sodium channels .

Metabolic Stability :

  • The hydroxyethyl group may undergo oxidation or conjugation, altering metabolic pathways compared to methyl (mepivacaine) or propyl (ropivacaine) substituents. This could influence elimination half-life and metabolite profiles .

Synthetic Intermediates and Impurities :

  • Compounds like N-(2,6-dimethylphenyl)-2-piperidinecarboxamide HCl (CAS 65797-42-4) are critical quality control markers in anesthetic production but lack therapeutic efficacy .

Research Findings and Pharmacological Data

  • Bupivacaine : Demonstrated a pKa of 8.1 and protein binding >95% , contributing to its long duration (~4–12 hours) .
  • Ropivacaine : Exhibits a lower logP (2.9 vs. bupivacaine’s 3.9) , correlating with reduced cardiotoxicity in clinical studies .

Biological Activity

N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride, a compound with significant potential in biological research and pharmaceutical applications, has been the subject of various studies aimed at elucidating its biological activity. This article provides a comprehensive overview of the compound's mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H17ClN2O2C_8H_{17}ClN_2O_2 and a molecular weight of approximately 222.71 g/mol. The compound features a piperidine ring, a hydroxyethyl group, and a carboxamide functional group, which are crucial for its biological interactions.

The mechanism of action involves the compound's interaction with various biological targets, including enzymes and receptors. The hydroxyethyl and carboxamide groups enhance binding affinity to these targets, while the piperidine ring contributes to the compound's structural stability and membrane permeability. This combination allows for modulation of neurotransmitter systems, particularly in the central nervous system (CNS) .

Biological Activity

This compound has demonstrated several biological activities:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially acting as a modulator for various receptors involved in CNS functions .
  • Enzyme Inhibition : It has been used in research to study enzyme mechanisms and protein-ligand interactions, indicating its role as a potential enzyme inhibitor .
  • Pharmaceutical Applications : The compound shows promise in drug development targeting CNS disorders due to its structural similarity to known piperidine derivatives with established pharmacological effects .

Table 1: Summary of Biological Activities

Activity Description Reference
Neurotransmitter ModulationPotential modulation of neurotransmitter systems in the CNS
Enzyme InhibitionInteraction with specific enzymes affecting their activity
Anticancer PotentialPreliminary data suggest possible antiproliferative effects

Case Study: Antiproliferative Effects

A study investigated the antiproliferative effects of several piperidine derivatives, including this compound. The results indicated that compounds with structural similarities exhibited varying degrees of cytotoxicity against cancer cell lines. Although specific data for this compound were limited, its potential for further exploration in cancer therapy was noted .

Future Directions

Further research is needed to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Investigations into its specific interactions with neurotransmitter receptors and enzymes will enhance understanding of its therapeutic potential.

Q & A

Q. What are the recommended methods for synthesizing N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride, and how can its purity be validated?

Answer: Synthesis typically involves nucleophilic substitution or amidation reactions. For example, reacting 2-piperidinecarboxylic acid with 2-hydroxyethylamine in the presence of a coupling agent (e.g., EDC/HOBt) under anhydrous conditions, followed by hydrochloride salt formation. Purity validation requires:

  • Chromatography : HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Spectroscopy : 1H^1H-NMR (D2 _2O or DMSO-d6_6) to confirm the absence of unreacted starting materials. Key peaks include δ 1.4–1.8 ppm (piperidine ring protons) and δ 3.5–3.7 ppm (hydroxyethyl group) .
  • Elemental Analysis : Match experimental C, H, N, and Cl values to theoretical calculations (e.g., C9 _9H18 _{18}ClN2 _2O2 _2: C 47.27%, H 7.85%) .

Q. What stability considerations are critical for handling and storing this compound in laboratory settings?

Answer:

  • Moisture Sensitivity : Hydrochloride salts are hygroscopic. Store in airtight containers with desiccants (e.g., silica gel) under inert gas (N2 _2) .
  • Temperature : Long-term storage at –20°C; short-term use at 4°C. Avoid exposure to temperatures >25°C to prevent decomposition .
  • Light Sensitivity : Protect from UV light using amber glassware or opaque containers to avoid photodegradation .
  • Reactivity : Incompatible with strong oxidizers (e.g., KMnO4 _4)—monitor for color changes or gas evolution during reactions .

Q. How can researchers mitigate hazards during in vitro experiments involving this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to prevent inhalation .
  • Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid water to prevent exothermic reactions .
  • Waste Disposal : Follow local regulations for halogenated organic compounds. Neutralize with dilute NaOH before disposal .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Answer:

  • Variable Temperature NMR : Resolve overlapping peaks by analyzing temperature-dependent conformational changes (e.g., piperidine ring puckering) .
  • 2D Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for the hydroxyethyl group (δ 3.5–4.0 ppm) .
  • Computational Modeling : Compare experimental 1H^1H-NMR shifts with DFT-calculated values (software: Gaussian or ORCA) to validate assignments .

Q. What strategies are effective for designing analogs of this compound to enhance solubility without compromising bioactivity?

Answer:

  • Functional Group Modification : Replace the hydroxyethyl group with polyethylene glycol (PEG) chains or tertiary amines to improve aqueous solubility .
  • Salt Formation : Explore alternative counterions (e.g., citrate, mesylate) to modulate solubility and crystallinity .
  • Prodrug Approach : Introduce enzymatically cleavable groups (e.g., esters) to the carboxamide moiety for controlled release .

Q. What are the challenges in interpreting mass spectrometry (MS) data for this compound, and how can adduct formation be minimized?

Answer:

  • Adduct Formation : Hydrochloride salts often form [M+Cl]^- or [M+Na]+^+ adducts. Use additives like 0.1% formic acid to promote protonation ([M+H]+^+) .
  • Fragmentation Patterns : Key fragments include m/z 156 (piperidine ring cleavage) and m/z 99 (hydroxyethyl loss). Compare with reference libraries (e.g., NIST) .
  • Ion Suppression : Avoid high salt concentrations in mobile phases (e.g., use ammonium acetate instead of phosphate buffers) .

Q. How can researchers address discrepancies in biological assay results caused by batch-to-batch variability?

Answer:

  • Purity Reassessment : Re-analyze each batch via HPLC to confirm purity >98%. Trace impurities (e.g., unreacted amine) may interfere with assays .
  • Counterion Quantification : Use ion chromatography to verify consistent HCl content (theoretical: ~14.5% w/w) .
  • Bioassay Controls : Include a reference standard (e.g., pharmacopeial-grade material) in each experiment to normalize activity measurements .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride
Reactant of Route 2
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N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride

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